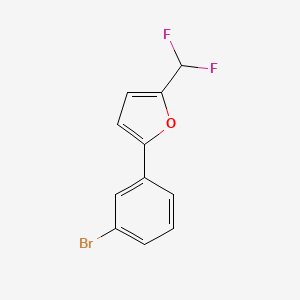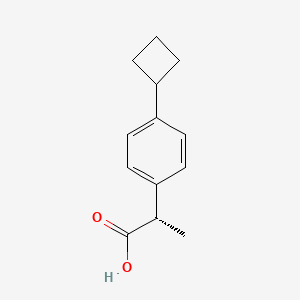
(2S)-2-(4-Cyclobutylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Cyclobutylphenyl)propanoic acid, also known as CBPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been studied for its potential therapeutic effects in the treatment of inflammation, pain, and cancer.
Mécanisme D'action
(2S)-2-(4-Cyclobutylphenyl)propanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, (2S)-2-(4-Cyclobutylphenyl)propanoic acid reduces inflammation and pain. (2S)-2-(4-Cyclobutylphenyl)propanoic acid has also been shown to have antioxidant activity, which may contribute to its potential anticancer properties.
Biochemical and Physiological Effects:
(2S)-2-(4-Cyclobutylphenyl)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. (2S)-2-(4-Cyclobutylphenyl)propanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2S)-2-(4-Cyclobutylphenyl)propanoic acid is that it has been shown to have potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential anticancer properties, which may make it a useful tool for studying cancer biology and developing new cancer therapies. One limitation of (2S)-2-(4-Cyclobutylphenyl)propanoic acid is that it has not yet been extensively studied in humans, so its safety and efficacy in human patients is not yet known.
Orientations Futures
There are several future directions for research on (2S)-2-(4-Cyclobutylphenyl)propanoic acid. One area of interest is the development of new (2S)-2-(4-Cyclobutylphenyl)propanoic acid analogs with improved pharmacological properties, such as increased potency or selectivity for specific COX isoforms. Another area of interest is the investigation of (2S)-2-(4-Cyclobutylphenyl)propanoic acid's potential as a chemopreventive agent, which could help to prevent the development of cancer in at-risk individuals. Finally, further research is needed to determine the safety and efficacy of (2S)-2-(4-Cyclobutylphenyl)propanoic acid in human patients, which could lead to the development of new therapies for inflammation, pain, and cancer.
Méthodes De Synthèse
(2S)-2-(4-Cyclobutylphenyl)propanoic acid can be synthesized through a multi-step process involving the reaction of cyclobutylmagnesium bromide with 4-chlorobenzophenone, followed by reduction with lithium aluminum hydride and subsequent acidification with hydrochloric acid. The final product is purified through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
(2S)-2-(4-Cyclobutylphenyl)propanoic acid has been studied for its potential therapeutic effects in a variety of scientific research applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. (2S)-2-(4-Cyclobutylphenyl)propanoic acid has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
(2S)-2-(4-cyclobutylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCOEQBZUUUAZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Cyclobutylphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B2560316.png)
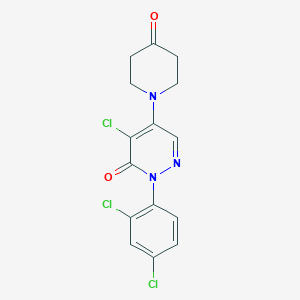
![(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2560319.png)
![1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560320.png)

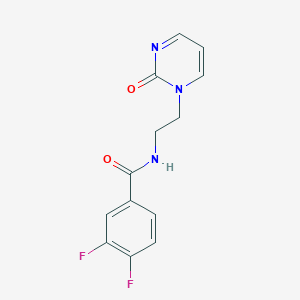
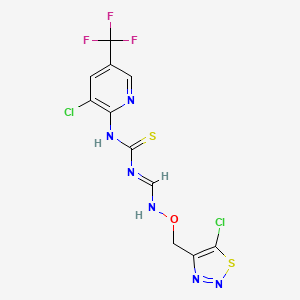
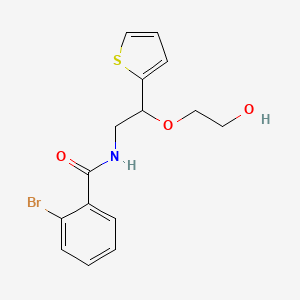
![3,6-dichloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-4-carboxamide](/img/structure/B2560331.png)
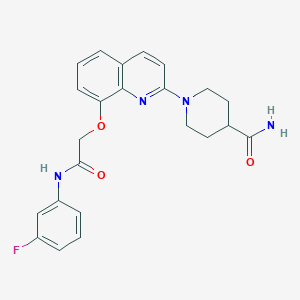
![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)
